Cas no 924092-59-1 (1-1-(2-fluorobenzoyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one)

1-1-(2-フルオロベンゾイル)ピペリジン-4-イル-2,3-ジヒドロ-1H-1,3-ベンゾジアゾール-2-オンは、高度に特異的な薬理活性を示す有機化合物です。この化合物は、ピペリジン環とベンゾジアゾロン骨格を有し、2-フルオロベンゾイル基が修飾された構造特徴を持ちます。特に中枢神経系(CNS)標的薬としての潜在性が注目され、受容体結合親和性の最適化が可能です。フッ素原子の導入により代謝安定性が向上し、生体利用能の改善が期待できます。また、結晶性に優れ、合成プロセスの再現性が高い点も特長です。医薬品中間体や生物学的評価ツールとしての応用が可能な多機能性化合物です。

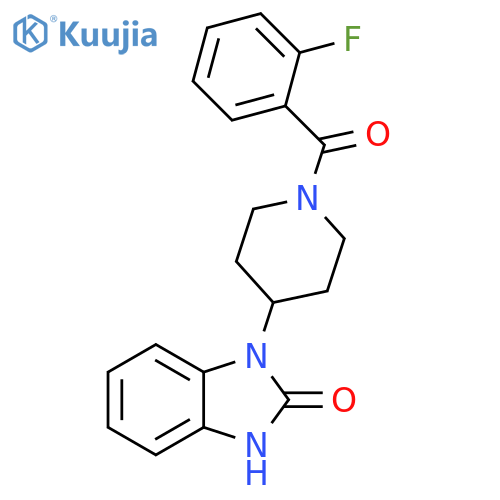

924092-59-1 structure

商品名:1-1-(2-fluorobenzoyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one

1-1-(2-fluorobenzoyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one 化学的及び物理的性質

名前と識別子

-

- 1-[1-(2-Fluorobenzoyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one

- BDBM50210900

- Z131402980

- 1-(1-(2-fluorobenzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

- 1-[1-(2-fluorobenzoyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

- 1-1-(2-fluorobenzoyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one

-

- インチ: 1S/C19H18FN3O2/c20-15-6-2-1-5-14(15)18(24)22-11-9-13(10-12-22)23-17-8-4-3-7-16(17)21-19(23)25/h1-8,13H,9-12H2,(H,21,25)

- InChIKey: XQVSZIAJFKIDFG-UHFFFAOYSA-N

- ほほえんだ: FC1=C([H])C([H])=C([H])C([H])=C1C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N1C(N([H])C2=C([H])C([H])=C([H])C([H])=C12)=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 2

- 複雑さ: 521

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 52.6

1-1-(2-fluorobenzoyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26867693-0.05g |

1-[1-(2-fluorobenzoyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one |

924092-59-1 | 95.0% | 0.05g |

$2755.0 | 2025-03-20 |

1-1-(2-fluorobenzoyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one 関連文献

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

924092-59-1 (1-1-(2-fluorobenzoyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one) 関連製品

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量